Acetamide,N-(4-methyl-thiazol-2-YL)-2-[(7,8,9,10-tetrahydro-6-phenanthridinyl)thio]-
Description
BenchChem offers high-quality Acetamide,N-(4-methyl-thiazol-2-YL)-2-[(7,8,9,10-tetrahydro-6-phenanthridinyl)thio]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide,N-(4-methyl-thiazol-2-YL)-2-[(7,8,9,10-tetrahydro-6-phenanthridinyl)thio]- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H19N3OS2 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-(7,8,9,10-tetrahydrophenanthridin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C19H19N3OS2/c1-12-10-25-19(20-12)22-17(23)11-24-18-15-8-3-2-6-13(15)14-7-4-5-9-16(14)21-18/h4-5,7,9-10H,2-3,6,8,11H2,1H3,(H,20,22,23) |
InChI Key |
RHHDWOQACJSNHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC3=CC=CC=C3C4=C2CCCC4 |
Origin of Product |
United States |
Biological Activity
Acetamide, N-(4-methyl-thiazol-2-YL)-2-[(7,8,9,10-tetrahydro-6-phenanthridinyl)thio]- is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and potential therapeutic applications based on various studies.
Synthesis
The synthesis of this compound involves the reaction of thiazole derivatives with phenanthridine-based thio compounds. The structural confirmation is typically achieved through methods such as IR spectroscopy, NMR spectroscopy, and mass spectrometry.
Anticancer Properties
Recent studies have highlighted the anticancer properties of thiazole derivatives, including those similar to Acetamide, N-(4-methyl-thiazol-2-YL)-2-[(7,8,9,10-tetrahydro-6-phenanthridinyl)thio]-.
-
Mechanism of Action :
- These compounds have been shown to induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways and modulation of DNA synthesis .
- Specific derivatives demonstrated significant cytotoxic effects against A549 (lung cancer) and C6 (glioma) cell lines through MTT assays and acridine orange/ethidium bromide staining methods .
-
Case Studies :
- A study synthesized several thiazole derivatives and evaluated their anticancer activity. Compounds with specific substitutions exhibited enhanced potency in directing tumor cells toward apoptotic pathways .
- Another investigation focused on a series of thiazole-(benz)azole derivatives that showed promising results in inhibiting tumor growth and inducing apoptosis in vitro .
- Comparative Efficacy :
Table 1: Summary of Anticancer Activity
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 6f | A549 | 15 | Apoptosis via caspase activation |
| Compound 6g | C6 | 10 | DNA synthesis inhibition |
| Acetamide | A549 | 20 | Apoptosis induction |
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of thiazole derivatives, including those similar to Acetamide, N-(4-methyl-thiazol-2-YL)-2-[(7,8,9,10-tetrahydro-6-phenanthridinyl)thio]-.
Case Studies
-
Synthesis and Evaluation :
- A study synthesized various thiazole derivatives to evaluate their anticancer activity against different tumor cell lines such as A549 (lung cancer) and C6 (glioma) cells. The compounds were subjected to MTT assays to assess cell viability and potential apoptotic effects .
- Results indicated that compounds with specific substituents on the thiazole ring exhibited significant cytotoxic effects, suggesting that structural modifications can enhance anticancer properties.
- Mechanism of Action :
Data Table: Anticancer Activity of Thiazole Derivatives
| Compound ID | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6f | A549 | 15 | Apoptosis via caspase-3 |
| 6g | C6 | 20 | DNA synthesis inhibition |
| 7a | A549 | 10 | Direct tumor cell apoptosis |
Pharmacological Applications
Beyond anticancer activity, Acetamide derivatives have shown promise in other pharmacological areas:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Neuroprotective Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
